molecular formula C16H16ClN3O2S3 B3415162 7-Chloro-4-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole CAS No. 955686-19-8

7-Chloro-4-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole

Cat. No. B3415162
CAS RN: 955686-19-8
M. Wt: 414 g/mol
InChI Key: CTJBXJVYUMMQJJ-UHFFFAOYSA-N
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Description

“7-Chloro-4-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole” is a complex organic compound. It contains several functional groups and rings, including a thiophene ring, a piperazine ring, and a benzo[d]thiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Piperazine is a six-membered ring containing two nitrogen atoms. Benzo[d]thiazole is a fused ring system containing a benzene ring attached to a thiazole ring .

Scientific Research Applications

Anti-Inflammatory Activity

Thiophene derivatives, including the compound , have demonstrated anti-inflammatory effects . These molecules can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis, inflammatory bowel disease, and other inflammatory disorders.

Analgesic Properties

The same thiophene-based compound may possess analgesic properties . Researchers have investigated its potential as a pain-relieving agent, which could be valuable for managing acute or chronic pain.

Antitumor Potential

Thiophene-containing molecules have been explored for their antitumor activity . While more research is needed, this compound’s structural features make it an interesting candidate for cancer therapy.

Corrosion Inhibition

Beyond medicine, thiophene derivatives find applications in material science. They act as inhibitors of metal corrosion . Industries use these compounds to protect metal surfaces from degradation caused by environmental factors.

Light-Emitting Diodes (LEDs)

In material science, thiophene-based compounds contribute to the fabrication of light-emitting diodes (LEDs) . Their electronic properties make them suitable for use in optoelectronic devices.

properties

IUPAC Name

7-chloro-4-methyl-2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2S3/c1-11-4-5-12(17)15-14(11)18-16(24-15)19-6-8-20(9-7-19)25(21,22)13-3-2-10-23-13/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJBXJVYUMMQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-4-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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